![molecular formula C12H17NO2 B14391091 Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester CAS No. 88343-38-8](/img/structure/B14391091.png)
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester, also known as ethyl N-(2-isopropylphenyl)carbamate, is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to the carbamate moiety. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester typically involves the reaction of 2-isopropylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-isopropylaniline+ethyl chloroformate→ethyl N-(2-isopropylphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The isopropyl group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.
Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Hydrolysis: Formation of 2-isopropylphenylcarbamic acid.
Substitution: Formation of substituted derivatives, such as nitro or halogenated compounds.
Oxidation: Formation of 2-isopropylphenyl alcohol or 2-isopropylphenyl ketone.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can lead to the modulation of biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
Carbamic acid, [2-(1-methylethyl)phenyl]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, [2-(1-methylethyl)phenyl]-, isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility, stability, and overall efficacy in various applications compared to its analogs.
Propiedades
Número CAS |
88343-38-8 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl N-(2-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)13-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
PBUJWBSHZQJNSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=CC=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


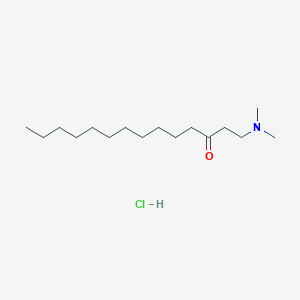
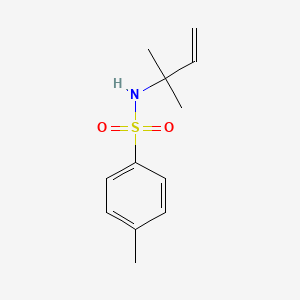
![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)
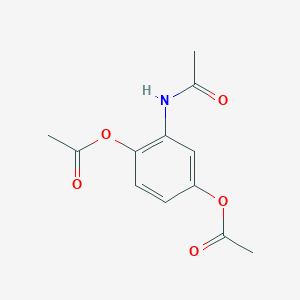

![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
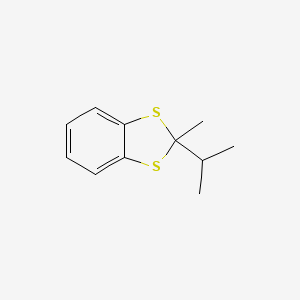

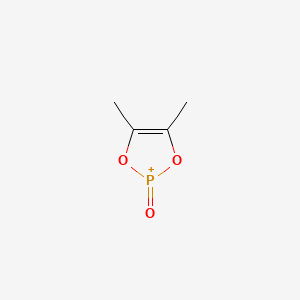
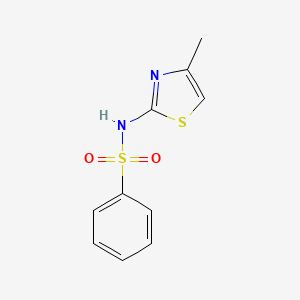
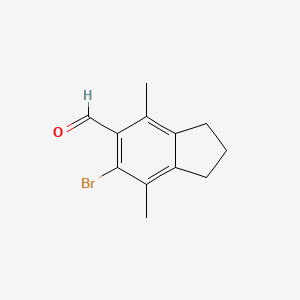
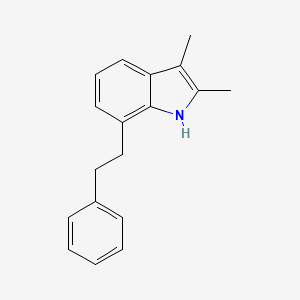

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
